molecular formula C12H10N4O3S B1274563 [2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid CAS No. 436811-21-1

[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid

Cat. No. B1274563
M. Wt: 290.3 g/mol
InChI Key: OOKBFPXIGJABNN-UHFFFAOYSA-N
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Description

“[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid” is a chemical compound with the CAS Number: 436811-21-1 . Its molecular weight is 290.3 and its molecular formula is C12H10N4O3S . The IUPAC name for this compound is [2- ( (2E)-1,3-benzothiazol-2 (3H)-ylideneamino)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10N4O3S/c17-9(18)5-7-10(19)15-11(13-7)16-12-14-6-3-1-2-4-8(6)20-12/h1-4,19H,5H2,(H,17,18)(H2,13,14,15,16) . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Chemistry

  • Synthesis through Passerini Reaction : The compound is used as an acid component in the Passerini three-component reaction, leading to the production of unsaturated α-benzothiazole acyloxyamides (Sheikholeslami-Farahani & Shahvelayati, 2013).

  • Fluorescence Properties for Metal Ion Detection : This compound shows potential in fluorescent chemical sensors, particularly for selectively determining Co2+ ions, indicating a promising application in metal ion sensing (Li Rui-j, 2013).

  • Antimicrobial Activity : Derivatives of this compound have been explored for their antimicrobial properties. The synthesized compounds showed slight to moderate activity against selected microorganisms, suggesting potential in the field of antimicrobial research (Chavan & Pai, 2007).

  • Potential in Organic Synthesis : It serves as a building block in the synthesis of various organic compounds, demonstrating its utility in organic chemistry and drug development (El-Shorbagi et al., 1988).

Pharmaceutical Applications

  • Antimicrobial Activity : Research indicates its derivatives are effective in combating bacterial strains like E. coli, E. fecalis, and others, highlighting its potential in developing new antimicrobial agents (Kalekar, Bhat & Koli, 2011).

  • Anti-Cancer Potential : Some derivatives have shown anticancer activity in leukemia, melanoma, and other cancer cell lines, suggesting a role in cancer treatment research (Havrylyuk et al., 2010).

  • Analgesic and Anti-Inflammatory Activities : Several imidazolyl acetic acid derivatives, including this compound, have been found to possess significant analgesic and anti-inflammatory activities, indicating potential in pain and inflammation management (Gowda et al., 2011).

  • Bioactive Molecule Synthesis : This compound is used in synthesizing various bioactive molecules with potential antimicrobial, anti-inflammatory, and other pharmacological activities (Patel et al., 2009).

Safety And Hazards

This compound is labeled as an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-[2-(1,3-benzothiazol-2-ylamino)-5-oxo-1,4-dihydroimidazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S/c17-9(18)5-7-10(19)15-11(13-7)16-12-14-6-3-1-2-4-8(6)20-12/h1-4,7H,5H2,(H,17,18)(H2,13,14,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKBFPXIGJABNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=NC(C(=O)N3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389866
Record name [2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid

CAS RN

436811-21-1
Record name 2-(2-Benzothiazolylamino)-4,5-dihydro-5-oxo-1H-imidazole-4-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436811-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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